Cas no 866472-30-2 (ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate)
ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate
- 866472-30-2
- SCHEMBL4050492
- AKOS005457894
- QUOWXZQWPFGDML-UHFFFAOYSA-N
- STK508284
- DA-33980
- ethyl4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate
- EN300-6508126
- F53284
-
- Inchi: 1S/C13H15N3O2/c1-3-18-13(17)10-4-6-11(7-5-10)16-12(14)8-9(2)15-16/h4-8H,3,14H2,1-2H3
- InChI Key: QUOWXZQWPFGDML-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(=CC=1)N1C(=CC(C)=N1)N)=O
Computed Properties
- Exact Mass: 245.116426730Da
- Monoisotopic Mass: 245.116426730Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 70.1Ų
ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508126-0.05g |
ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate |
866472-30-2 | 0.05g |
$612.0 | 2023-05-31 | ||
| Enamine | EN300-6508126-0.1g |
ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate |
866472-30-2 | 0.1g |
$640.0 | 2023-05-31 | ||
| Enamine | EN300-6508126-0.25g |
ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate |
866472-30-2 | 0.25g |
$670.0 | 2023-05-31 | ||
| Enamine | EN300-6508126-0.5g |
ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate |
866472-30-2 | 0.5g |
$699.0 | 2023-05-31 | ||
| Enamine | EN300-6508126-1.0g |
ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate |
866472-30-2 | 1g |
$728.0 | 2023-05-31 | ||
| Enamine | EN300-6508126-2.5g |
ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate |
866472-30-2 | 2.5g |
$1428.0 | 2023-05-31 | ||
| Enamine | EN300-6508126-5.0g |
ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate |
866472-30-2 | 5g |
$2110.0 | 2023-05-31 | ||
| Enamine | EN300-6508126-10.0g |
ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate |
866472-30-2 | 10g |
$3131.0 | 2023-05-31 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744532-1g |
Ethyl 4-(5-amino-3-methyl-1h-pyrazol-1-yl)benzoate |
866472-30-2 | 98% | 1g |
¥3981.00 | 2024-04-27 |
ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate
Introduction to Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate (CAS No. 866472-30-2)
Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, with the chemical formula C₁₃H₁₁NO₄, is a significant compound in the field of pharmaceutical research and development. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of both an amino group and a benzoate moiety in its structure contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The CAS number 866472-30-2 uniquely identifies this compound and distinguishes it from other chemical entities. This numbering system ensures precise identification and classification, which is crucial for regulatory compliance and scientific communication. The compound's molecular structure, featuring a benzene ring substituted with a pyrazole ring, enhances its interactions with biological targets, making it a promising candidate for drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. Pyrazole scaffolds are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The specific substitution pattern in ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate makes it particularly interesting for researchers exploring new pharmacophores.
The 5-amino group and 3-methyl substituent on the pyrazole ring play critical roles in determining the compound's pharmacological profile. The amino group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets, while the methyl group provides steric hindrance that can fine-tune receptor selectivity. These features make ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate a versatile building block for designing next-generation drugs.
In recent years, there has been growing interest in the development of small molecules that can modulate inflammatory pathways. Pyrazole derivatives have shown promise in this area due to their ability to inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been investigated for its potential anti-inflammatory properties, with preliminary studies suggesting that it can suppress the production of pro-inflammatory cytokines.
Another area where this compound has drawn attention is in the field of anticancer research. The unique structural features of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate allow it to interact with various cancer-related targets, including kinases and transcription factors. Research indicates that it may induce apoptosis in cancer cells by disrupting essential signaling pathways. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system tumors.
The benzoate moiety in ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate also contributes to its biological activity by enhancing solubility and metabolic stability. This feature is particularly important for drug candidates that need to be administered orally or intravenously. The benzoate group can also participate in hydrophobic interactions with biological targets, further improving binding affinity.
Synthetic methodologies for preparing ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have been optimized to ensure high yield and purity. Common synthetic routes involve condensation reactions between appropriately substituted pyrazole derivatives and benzoic acid esters. Advances in catalytic systems have further improved the efficiency of these reactions, making them more sustainable and scalable for industrial applications.
The compound's stability under various storage conditions is another important consideration for pharmaceutical applications. Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-y]benzoate has been found to be stable when stored at room temperature away from moisture and light, ensuring its integrity over extended periods. This stability is crucial for maintaining the efficacy of drug formulations that incorporate this compound as an active ingredient.
Regulatory aspects also play a significant role in the development and commercialization of ethyl 4-(5-amino--3-methyl-lH-pyrazol-l-y]benzoate. Compliance with guidelines set forth by agencies such as the FDA and EMA is essential for ensuring safety and efficacy. Preclinical studies have been conducted to evaluate the compound's toxicity profile, pharmacokinetics, and pharmacodynamics. These studies provide critical data for regulatory submissions and help determine appropriate dosing regimens.
Future directions in research on ethyl 4-(5-amino--3-methyl-lH-pyrazol-l-y]benzoate include exploring its potential as a lead compound for drug development or as an intermediate for synthesizing more complex molecules. The versatility of its structure allows for modifications that can enhance its biological activity or improve its pharmacokinetic properties. Collaborative efforts between academic researchers and pharmaceutical companies are likely to drive innovation in this area.
In conclusion, ethyl 4-(5-amino--3-methyl-lH-pyrazol-l-y]benzoate (CAS No. 866472--30--2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new therapeutic agents targeting various diseases, including inflammation-related disorders and cancer. Continued research efforts will further elucidate its biological activities and optimize its synthetic pathways, paving the way for future clinical applications.
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